molecular formula C14H11ClN2OS B2805590 N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine CAS No. 862975-81-3

N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine

Cat. No.: B2805590
CAS No.: 862975-81-3
M. Wt: 290.77
InChI Key: ARDRUNCZVOZCAU-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine is a synthetic small molecule based on the 2-aminobenzothiazole scaffold, a structure recognized for its diverse and potent biological activities . This compound is supplied as a high-purity material intended strictly for research use in biochemical and pharmacological studies. The 2-aminobenzothiazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating significant antitumor activity in various cancer models, including breast and lung carcinoma cell lines . Its research value lies in its potential to inhibit key oncogenic signaling pathways. Novel 2-aminobenzothiazole derivatives have been designed and synthesized as potential inhibitors of the PI3K/AKT/mTOR pathway —a frequently dysregulated signaling network that governs cell metabolism, proliferation, and survival in cancer . Furthermore, related compounds have been investigated for their mechanisms of action involving the suppression of other critical targets, such as EGF receptors, CDK2, and p42/44 MAPK , highlighting the multi-target potential of this chemical class . The reactivity of the 2-aminobenzothiazole structure also makes it a versatile intermediate for the construction of more complex, pharmacologically active heterocycles, facilitating extensive structure-activity relationship (SAR) studies . This product is offered For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2OS/c1-18-11-6-7-12-13(8-11)19-14(17-12)16-10-4-2-9(15)3-5-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARDRUNCZVOZCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of o-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and the benzothiazole intermediate.

    Methoxylation: The methoxy group can be introduced through methylation of the hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro or carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.

    Substitution: Ammonia, primary amines, thiols, and solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted benzothiazole derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: It has been used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.

    Materials Science: The compound has been explored for its potential use in the development of novel materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to modulation of their activity.

    Pathways Involved: It can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Structural Features :

  • Benzothiazole core : Provides planar aromaticity and conjugation, facilitating interactions with biological targets.
  • 6-Methoxy group : Enhances solubility and modulates electronic properties.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine include benzothiazole derivatives with variations in substituents at the 2-amino or 6-position.

Compound Name Substituents (Position) Melting Point (°C) Key Spectral Data (IR/NMR) Source
6-Methoxy-1,3-benzothiazol-2-amine (3n) Methoxy (6), NH₂ (2) 130–132 IR: 1668 (C=O), 1H NMR: δ 3.76 (OCH₃)
6-Chloro-1,3-benzothiazol-2-amine (3m) Chloro (6), NH₂ (2) 158–160 IR: 693 (C-Cl)
BT16 6-Chloro, dihydrothiazole, nitro 279–281 IR: 3140 (Ar C-H), 1621 (C=N)
2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide Adamantyl (2), methoxy (6) 212–213 1H NMR: δ 1.52–1.93 (adamantyl), 3.76 (OCH₃)

Key Observations :

  • Substituent Effects : The 6-methoxy group in the target compound lowers melting points compared to halogenated analogues (e.g., 6-chloro derivative: 158–160°C ). Bulky groups like adamantyl increase thermal stability (mp 212–213°C ).
  • Electronic Properties : Methoxy groups enhance electron density on the benzothiazole ring, while chloro substituents increase electrophilicity .

Functional Analogues

Anticancer Activity

  • BT16 (6-chloro-N-[3-(4-nitrophenyl)-4-phenyl-2,3-dihydro-1,3-thiazol-2-yl]-1,3-benzothiazol-2-amine) : Exhibited anticancer activity evaluated by the NCI, with structural features (nitro, dihydrothiazole) contributing to potency .
  • Target Compound : While direct data on this compound is lacking, the 4-chlorophenyl group may enhance DNA intercalation or kinase inhibition, as seen in related benzothiazoles .

Corrosion Inhibition

  • Schiff Bases (AMBTA, HNMBTA): Derived from 2-amino-6-methoxy-benzothiazole, these compounds showed corrosion inhibition in mild steel via adsorption on metal surfaces, with inhibition efficiency linked to methoxy and aromatic substituents .

Physical and Spectral Properties

  • Melting Points : Methoxy-substituted benzothiazoles (e.g., 3n: 130–132°C ) generally have lower melting points than halogenated analogues due to reduced intermolecular forces.
  • Hydrogen Bonding : In adamantyl derivatives (), intermolecular N–H⋯N and C–H⋯O bonds stabilize crystal packing, whereas the target compound’s 4-chlorophenyl group may favor π-π stacking .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-6-methoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via cyclocondensation of 2-amino-6-methoxybenzothiazole with 4-chloroaniline. Key steps include:
  • Catalysis : Use of ethanol or methanol as solvents under reflux (80–100°C) with catalytic HCl or H₂SO₄ to promote nucleophilic substitution .
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>95%) .
  • Yield Optimization : Adjusting molar ratios (1:1.2 benzothiazole:aniline) and reaction time (6–8 hr) maximizes yields (~70–80%) .

Q. How is the compound characterized spectroscopically, and what key spectral markers distinguish it?

  • Methodological Answer : Structural confirmation relies on:
  • ¹H NMR : Aromatic protons appear as multiplet signals (δ 6.8–7.8 ppm), with methoxy singlet at δ 3.8–3.9 ppm and NH proton as a broad peak (δ 4.1–4.3 ppm) .

  • IR : Peaks at 1620–1630 cm⁻¹ (C=N stretch), 1550–1560 cm⁻¹ (C=C aromatic), and 1240–1250 cm⁻¹ (C-O methoxy) .

  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 307.03 (calculated for C₁₄H₁₂ClN₂OS) .

    Technique Key Peaks Assignment
    ¹H NMRδ 3.85 (s)OCH₃
    IR1625 cm⁻¹C=N (benzothiazole)
    MSm/z 307.03[M+H]⁺

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives?

  • Methodological Answer : Discrepancies in activities (e.g., HDAC3 inhibition vs. antimicrobial effects) arise from:
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl) enhance enzyme inhibition, while methoxy groups improve membrane permeability .
  • Assay Conditions : Varying IC₅₀ values may reflect differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (e.g., incubation time, solvent DMSO%) .
  • Comparative Studies : Parallel testing under standardized conditions (e.g., ISO 20776-1 for antimicrobial assays) minimizes variability .

Q. How can computational modeling predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to:
  • Target Binding : Identify binding pockets in HDAC3 (PDB: 4A69) or EGFR (PDB: 1M17) via hydrogen bonding (NH to Asp101) and π-π stacking (benzothiazole to Phe150) .

  • ADMET Prediction : SwissADME predicts moderate bioavailability (TPSA 65 Ų, logP 3.2) and CYP3A4 metabolism .

    Parameter Value Implication
    TPSA 65 ŲModerate permeability
    logP 3.2Lipophilic
    CYP3A4 Substrate YesHepatic metabolism

Q. What experimental designs elucidate structure-activity relationships (SAR) for anticancer activity?

  • Methodological Answer : SAR studies involve:
  • Analog Synthesis : Introduce substituents (e.g., -F, -NO₂) at para positions to assess electronic effects .
  • In Vitro Screening : MTT assays (72 hr exposure) against cancer cells (IC₅₀ values) vs. normal fibroblasts (selectivity index) .
  • Mechanistic Probes : Flow cytometry (Annexin V/PI staining) to confirm apoptosis induction .

Data Analysis & Validation

Q. How are conflicting crystallographic data reconciled for benzothiazole derivatives?

  • Methodological Answer : Discrepancies in crystal structures (e.g., bond angles) are addressed by:
  • Validation Tools : Mercury CSD software checks for geometric outliers (RMSD < 0.02 Å) .

  • Temperature Effects : Low-temperature XRD (100 K) reduces thermal motion artifacts .

    Parameter Reported Range Source
    C7–N1 Bond Length 1.32–1.35 Å
    Dihedral Angle 4.8–5.2°

Q. What methodologies confirm the absence of tautomeric forms in solution?

  • Methodological Answer :
  • VT-NMR : Variable-temperature ¹H NMR (298–343 K) monitors NH proton shifts; absence of splitting indicates no tautomerism .
  • DFT Calculations : Gaussian 09 simulations compare energy barriers (>20 kcal/mol for tautomerization suggests stability) .

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